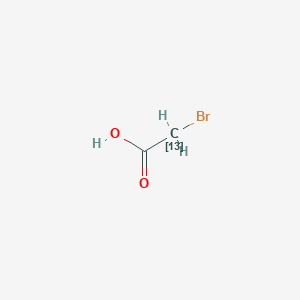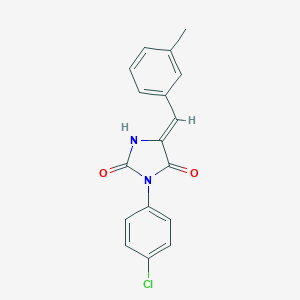
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoins are a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. Among them, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-hydantoin (CMH) has gained significant attention in recent years.
Mécanisme D'action
The mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, and its biological activities are well documented. However, one limitation of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-. One area of interest is the development of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in more detail, particularly its interaction with topoisomerase II. Finally, there is potential for the use of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in combination with other anticancer agents to improve their efficacy.
Méthodes De Synthèse
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- can be synthesized by the reaction between p-chlorobenzaldehyde, m-methylbenzylamine, and urea in ethanol under reflux conditions. The reaction yields a yellow crystalline solid with a melting point of 230-232°C.
Applications De Recherche Scientifique
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been extensively studied for its various biological activities, including its anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
111223-88-2 |
|---|---|
Nom du produit |
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- |
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-3-2-4-12(9-11)10-15-16(21)20(17(22)19-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H,19,22)/b15-10- |
Clé InChI |
BBTMMXLQPODCAF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Synonymes |
(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



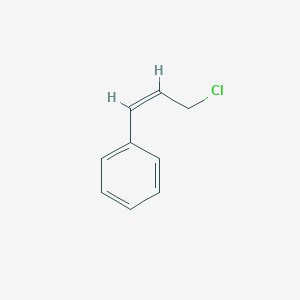
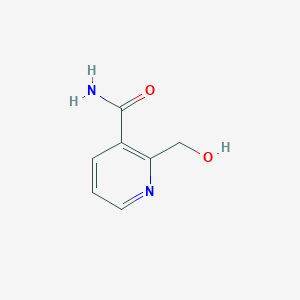

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
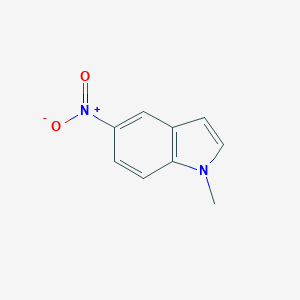
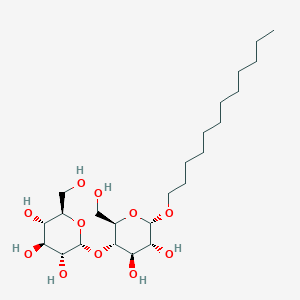
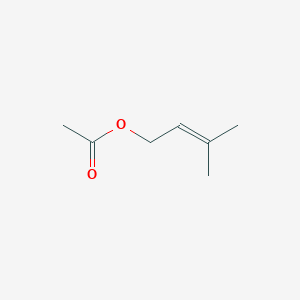
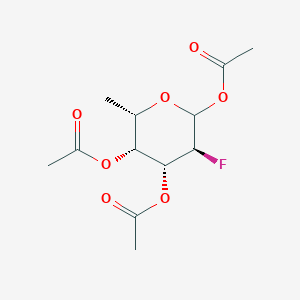
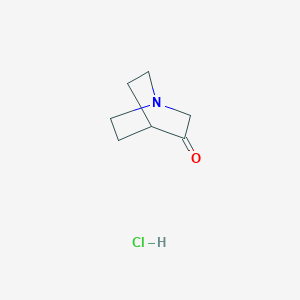
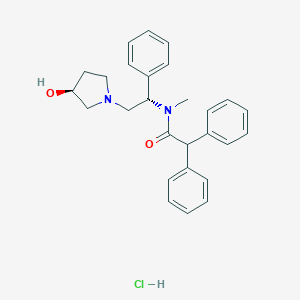
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
